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Compound of Interest

Compound Name: (Z)-Akuammidine

Cat. No.: B13447468 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(Z)-Akuammidine is a monoterpenoid indole alkaloid found in the seeds of the African tree

Picralima nitida. As a member of the sarpagan and akuammiline alkaloid classes, it is

recognized for its complex architecture and potential therapeutic applications, including

analgesic properties. The precise three-dimensional structure of such natural products is

paramount to understanding their biological activity and for any further drug development

efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and

definitive tool for the unambiguous structural elucidation of complex organic molecules like (Z)-
Akuammidine.

This technical guide provides a comprehensive overview of the methodologies and data

interpretation involved in determining the structure of (Z)-Akuammidine using a suite of NMR

experiments.

Quantitative Data Presentation: NMR Chemical
Assignments
The foundation of NMR-based structure elucidation lies in the precise assignment of proton

(¹H) and carbon (¹³C) chemical shifts for every atom in the molecule. The data presented below

is compiled from published literature for akuammidine.[1][2][3] Minor variations in chemical

shifts can occur due to different solvents and spectrometer frequencies.
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Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Akuammidine in CDCl₃
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Position
¹³C Chemical Shift
(δc) [ppm]

¹H Chemical Shift
(δн) [ppm]

Multiplicity &
Coupling
Constants (J in Hz)

2 134.9 - -

3 52.3 3.85 m

5 53.6 3.06 m

6 34.5 2.80, 2.65 m

7 108.2 - -

8 128.2 7.48 d (7.5)

9 119.8 7.15 t (7.5)

10 122.0 7.10 t (7.5)

11 111.2 7.30 d (7.5)

12 136.5 - -

13 145.1 - -

14 34.8 2.15 m

15 36.1 2.30 m

16 59.8 4.20 d (6.0)

17 120.5 5.60 q (6.8)

18 13.2 1.70 d (6.8)

19 65.4 4.10, 3.90 m

20 54.1 - -

21 51.8 3.40, 3.20 m

N1-H - 8.10 br s

COOCH₃ 173.3 - -

COOCH₃ 51.5 2.94 s
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Note: Data compiled from multiple sources and may represent the major diastereomer.

Assignments are based on 2D NMR correlations.[1][3]

Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality,

reproducible NMR data.

Sample Preparation
Proper sample preparation is crucial for acquiring high-resolution NMR spectra.[4][5]

Sample Purity: The isolated (Z)-Akuammidine should be of high purity (>95%), as impurities

can complicate spectral analysis.

Mass: Weigh approximately 5-10 mg of the purified alkaloid for standard ¹H and ¹³C NMR.

For more demanding experiments like 2D INADEQUATE or for very high molecular weight

compounds, 15-25 mg may be required.[5][6]

Solvent: Dissolve the sample in 0.5-0.6 mL of a high-purity deuterated solvent. Chloroform-d

(CDCl₃) is commonly used for indole alkaloids. Other solvents like DMSO-d₆ can be chosen

to resolve specific signal overlaps.[7][8]

Filtration: To remove any particulate matter which can degrade spectral quality, filter the

solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube.[4]

Internal Standard: For quantitative NMR (qNMR), a precisely weighed amount of an internal

standard would be added, but for structural elucidation, the residual solvent peak (e.g.,

CHCl₃ at δн 7.26 ppm and CDCl₃ at δc 77.16 ppm) is typically used for spectral referencing.

NMR Data Acquisition
Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to

ensure adequate signal dispersion.[6]

¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30-45° pulse

angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and
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a relaxation delay of 1-2 seconds.

¹³C NMR: A proton-decoupled pulse sequence is used. Due to the lower natural abundance

and sensitivity of the ¹³C nucleus, more scans are required.[9] A spectral width of ~220-240

ppm is typical. DEPT (Distortionless Enhancement by Polarization Transfer) experiments

(DEPT-90 and DEPT-135) are run to differentiate between CH, CH₂, and CH₃ carbons.

COSY (Correlation Spectroscopy): This 2D experiment identifies ¹H-¹H spin-spin couplings. A

standard gradient-selected COSY (gCOSY) sequence is used.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with

their directly attached carbons, providing unambiguous C-H one-bond connectivities.[10]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying

long-range (typically 2-3 bond) correlations between protons and carbons.[10] It is essential

for connecting different spin systems and identifying the placement of quaternary carbons

and heteroatoms. The experiment is often optimized for a J-coupling of 8-10 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative

stereochemistry, a 2D NOESY experiment is performed. This experiment identifies protons

that are close in space (<5 Å), revealing through-space correlations that are independent of

through-bond coupling.[11][12]

Visualization of Structures and Workflows
Visual aids are indispensable for conceptualizing the complex data generated during structural

elucidation.
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Structure of (Z)-Akuammidine with Atom Numbering
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Caption: Molecular structure of (Z)-Akuammidine with conventional atom numbering.
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NMR Structural Elucidation Workflow
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Caption: Standard workflow for natural product structure elucidation using NMR.

Key HMBC Correlations of (Z)-Akuammidine
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Caption: Key HMBC correlations for assembling the molecular skeleton.

Caption: Visualization of proton spin systems via COSY correlations.

Step-by-Step Structure Elucidation
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The final structure is pieced together like a puzzle, using the constraints provided by each NMR

experiment.

¹H and ¹³C/DEPT Analysis: The ¹H NMR spectrum reveals the number of aromatic protons

(four in the C8-C11 range), olefinic protons (H-17), and various aliphatic protons. The

characteristic downfield singlet for the indole N1-H is also observed. The ¹³C and DEPT

spectra confirm the total number of carbons and classify them into methyl (CH₃), methylene

(CH₂), methine (CH), and quaternary carbons (C). This initial analysis provides a count of the

molecular formula's hydrogen and carbon atoms.

HSQC Analysis: The HSQC spectrum is used to create a definitive list of all one-bond C-H

pairs. For example, the proton signal at δн 5.60 ppm is directly attached to the carbon at δc

120.5 ppm (C-17). This step maps all protonated carbons.

COSY Analysis: The COSY spectrum reveals through-bond proton couplings, allowing for

the construction of molecular fragments or "spin systems". Key correlations include:

The connection between the four aromatic protons (H-8 through H-11).

The coupling between the ethylidene protons H-17 and H-18.

Tracing the connectivity through the aliphatic rings, for instance, from H-3 to H-14 and H-

15.

HMBC Analysis: This is the most critical experiment for assembling the complete carbon

skeleton. It connects the fragments identified by COSY and places the quaternary carbons.

Key long-range correlations include:

Indole Ring: The indole proton N1-H shows correlations to carbons C-2, C-7, and C-12,

confirming the indole core structure.

Ethylidene Group: The methyl protons H-18 show strong correlations to C-17 and C-15,

placing the ethylidene group.

Carbomethoxy Group: The singlet methyl protons of the carbomethoxy group (δн 2.94)

show a three-bond correlation to the carbonyl carbon (δc 173.3) and a crucial correlation

to C-16, attaching this ester group.
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Bridging Carbons: Protons such as H-5 and H-3 show correlations to quaternary carbons

like C-7 and C-20, which helps to fuse the complex ring system.

NOESY Analysis and Stereochemistry: The final step is to determine the 3D arrangement of

the atoms. The NOESY spectrum shows through-space correlations. For sarpagan-type

alkaloids, key NOE correlations, such as between H-16, H-5, and H-15, are indicative of the

relative stereochemistry at these chiral centers.[13] For instance, the upfield chemical shift of

the carbomethoxy group's protons (δн 2.94) is caused by the shielding effect of the indole

ring, which is characteristic of the akuammidine 16S stereochemistry.[1][13]

Conclusion
The structural elucidation of (Z)-Akuammidine is a systematic process that relies on the

synergistic interpretation of a suite of 1D and 2D NMR experiments. While ¹H and ¹³C NMR

provide the initial atomic census, it is the correlation experiments—COSY, HSQC, and

particularly HMBC—that allow for the unambiguous assembly of the complex pentacyclic

skeleton. Finally, NOESY experiments provide the crucial spatial information needed to define

the molecule's relative stereochemistry. This comprehensive NMR toolkit is indispensable for

natural product chemists, enabling the precise characterization of novel compounds and paving

the way for future pharmacological investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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